molecular formula C6H2Cl2FNO4S B1462078 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride CAS No. 1094690-77-3

3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride

Cat. No. B1462078
CAS RN: 1094690-77-3
M. Wt: 274.05 g/mol
InChI Key: BCBSUYNGKFZYTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is an organic compound . It is not intended for human or veterinary use and is typically used for research purposes.


Synthesis Analysis

The synthesis of such compounds often involves electrophilic substitution reactions. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .


Molecular Structure Analysis

The molecular formula of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is C6H2Cl2FNO4S. The structure of this compound includes a benzene ring, which contains six pi electrons that are delocalized in six p orbitals above and below the plane of the benzene ring .


Chemical Reactions Analysis

The chemical reactions of this compound could involve a two-step mechanism. The first step is the formation of a sigma-bond between the electrophile and the benzene ring, generating a positively charged intermediate. The second step involves the removal of a proton from this intermediate, yielding a substituted benzene ring .


Physical And Chemical Properties Analysis

The compound is stable under normal temperature and pressure . It is not soluble in water and most organic solvents, but it can dissolve in some organic solvents such as ether and dichloromethane .

Scientific Research Applications

Synthesis of Pesticides and Pharmaceutical Intermediates

Du et al. (2005) describe the synthesis of 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, a related compound, showcasing its utility in the preparation of key intermediates for pesticides, such as herbicidal juthiacet-methyl. The synthesis involves an alternative route to the expensive 4-chloro-2-fluoronitrobenzene, highlighting the importance of sulfonyl chlorides in the synthesis of agricultural chemicals (Xiao-hua Du, Sheng Chen, Mei-Ru Zheng, Zhen-yuan Xu, 2005).

Antimicrobial Activity

Research by Janakiramudu et al. (2017) on sulfonamides and carbamates derived from 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, involves the use of substituted aryl sulfonyl chlorides for biological interest. The study demonstrates the antimicrobial potency of the synthesized compounds, indicating the potential of sulfonyl chloride derivatives in developing new antimicrobial agents (D. B. Janakiramudu, D. Subba Rao, C. Srikanth, S. Madhusudhana, Poojary Sreenivasa Murthy, M. NagalakshmiDevamma, P. V. Chalapathi, C. Naga Raju, 2017).

Synthesis of Heterocyclic Scaffolds

Křupková et al. (2013) explored 4-Chloro-2-fluoro-5-nitrobenzoic acid, a building block closely related to the compound , for the solid-phase synthesis of various heterocyclic scaffolds, including nitrogenous heterocycles. The versatility of such sulfonyl chlorides in heterocyclic oriented synthesis (HOS) highlights their importance in the development of new pharmaceuticals and agrochemicals (Soňa Křupková, Petr Funk, M. Soural, J. Hlaváč, 2013).

Green Synthesis Approaches

A study on green synthesis methods for producing 3-nitrobenzenesulfonyl chloride, which shares a functional group with 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride, underscores the growing interest in environmentally friendly manufacturing processes. This approach reduces waste and improves yield, demonstrating the compound's potential in sustainable chemical synthesis (Chen Zhong-xiu, 2009).

Safety and Hazards

The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

3-chloro-2-fluoro-5-nitrobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2FNO4S/c7-4-1-3(10(11)12)2-5(6(4)9)15(8,13)14/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCBSUYNGKFZYTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1S(=O)(=O)Cl)F)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride
Reactant of Route 3
Reactant of Route 3
3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride
Reactant of Route 4
3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride
Reactant of Route 5
Reactant of Route 5
3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride
Reactant of Route 6
3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.